molecular formula C23H19N3O2 B599491 methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate CAS No. 151607-70-4

methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate

Cat. No. B599491
Key on ui cas rn: 151607-70-4
M. Wt: 369.424
InChI Key: YQUUIBWHCXBFDE-UHFFFAOYSA-N
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Patent
US07135475B2

Procedure details

A solution of 1-trityl-1H-[1,2,4]triazole-3-carboxylic acid methyl ester (4.7 g, 0.12 mol) in tetrahydrofuran was added dropwise to a suspension of lithium aluminum hydride (724 mg, 0.12 mol) in tetrahydrofuran (63 mL) cooled to 0° C. The reaction mixture was allowed to gradually warm to 25° C. The reaction was then stirred at 25° C. for 48 h. At this time, the reaction was cooled to 0° C. and diluted with ethyl acetate (140 mL). The reaction mixture was then consecutively treated with water (0.925 mL), a 15% aqueous sodium hydroxide solution (0.925 mL), and water (2.8 mL). This mixture was stirred at 0° C. for 15 min. At this time, magnesium sulfate was added. The resulting mixture was filtered to remove the solids. The solids were washed with tetrahydrofuran and dichloromethane. The filtrate was concentrated in vacuo to afford (1-trityl-1H-[1,2,4]triazol-3-yl)-methanol (2.2 g, 51%) as a white solid: 1H NMR (DMSO-d6, 300 MHz) δ 8.02 (s, 1H), 7.37 (m, 9H), 7.04 (m, 6H), 5.30 (broad s, 1H), 4.41 (s, 2H).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
724 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
0.925 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.8 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.925 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:9]=[CH:8][N:7]([C:10]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>O1CCCC1.C(OCC)(=O)C.O>[C:10]([N:7]1[CH:8]=[N:9][C:5]([CH2:3][OH:2])=[N:6]1)([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:1.2.3.4.5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
COC(=O)C1=NN(C=N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
724 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
63 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.925 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Four
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
2.8 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0.925 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred at 25° C. for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to 25° C
TEMPERATURE
Type
TEMPERATURE
Details
At this time, the reaction was cooled to 0° C.
STIRRING
Type
STIRRING
Details
This mixture was stirred at 0° C. for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids
WASH
Type
WASH
Details
The solids were washed with tetrahydrofuran and dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=C(N=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 5.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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